Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate
Description
Evolution of Triazolo[4,3-a]quinoxaline as a Privileged Scaffold
The triazolo[4,3-a]quinoxaline core originated from early explorations into fused heterocyclic systems capable of mimicking purine bases. Initial synthetic routes, such as the cyclocondensation of quinoxaline hydrazides with orthoesters, provided limited functionalization opportunities. Breakthroughs in transition metal-catalyzed cross-coupling reactions and photoredox-mediated cyclizations enabled systematic diversification of the scaffold’s C4 and N1 positions. For example, Yan et al. demonstrated that Ullmann-type couplings could introduce aryl and alkyl groups at C4, enhancing receptor-binding versatility.
A comparative analysis of synthetic methodologies reveals significant advancements in efficiency and sustainability (Table 1).
Table 1: Evolution of Synthetic Strategies for Triazolo[4,3-a]quinoxaline Derivatives
The scaffold’s adoption in adenosine receptor antagonists underscores its pharmacological relevance. Molecular docking studies confirm that the planar triazoloquinoxaline system engages in π-π stacking with hA3 receptor residues, while N1 substituents modulate selectivity.
Emergence of Sulfanylacetamido-Functionalized Triazoloquinoxalines
The incorporation of sulfanylacetamido groups at C4 emerged as a strategy to enhance solubility and enable covalent target engagement. Early work by Li et al. demonstrated that introducing thiourea bridges improved antifungal activity against C. albicans by 12-fold compared to non-sulfur analogs. The synthetic pathway involves:
- Thiolation : Reacting 4-chlorotriazoloquinoxaline with thiourea to yield the thiol intermediate.
- Acetamido Formation : Coupling with bromoacetylated benzoate esters under basic conditions.
This approach allows precise control over side-chain topology. For instance, ethyl 3-(2-{triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate’s benzoate ester group increases lipophilicity (clogP ≈ 2.8), facilitating blood-brain barrier penetration.
Table 2: Functionalization Strategies for Sulfanylacetamido Derivatives
Current Research Landscape and Significance in Medicinal Chemistry
Recent studies position sulfanylacetamido-triazoloquinoxalines as multitarget agents. Key findings include:
- Anticancer Activity : Hybridization with chalcone motifs yields dual EGFR/tubulin inhibitors (e.g., compound 7a ; IC50 = 1.2 µM against MCF-7 cells).
- Antifungal Efficacy : Derivatives bearing 4-OCH3 substituents inhibit C. albicans biofilm formation by 78% at 10 µM.
- Receptor Modulation : N1-isopropyl groups confer hA3 receptor selectivity (Ki = 0.8 µM), enabling potential neuroprotective applications.
Table 3: Recent Biological Applications of Sulfanylacetamido-Triazoloquinoxalines
Ongoing research focuses on optimizing metabolic stability through prodrug strategies, such as replacing ethyl esters with bioreversible groups.
Properties
IUPAC Name |
ethyl 3-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-2-28-20(27)13-6-5-7-14(10-13)22-17(26)11-29-19-18-24-21-12-25(18)16-9-4-3-8-15(16)23-19/h3-10,12H,2,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQODMYVQGBCILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: The synthesis begins with the preparation of the triazoloquinoxaline core.
Introduction of the Triazole Ring: The dichloroquinoxaline is then reacted with hydrazine hydrate to form the triazole ring, resulting in the formation of 1-chloro-2-hydrazinoquinoxaline.
Thioacetylation: The triazoloquinoxaline derivative is then subjected to thioacetylation using triazole-2-thiol to introduce the thioacetyl group.
Esterification: Finally, the compound is esterified with ethyl 3-aminobenzoate to yield this compound.
Chemical Reactions Analysis
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of triazoloquinoxalines exhibit promising anticonvulsant properties. Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate has been evaluated for its effectiveness against seizure models:
- Study Findings : In tests involving pentylenetetrazole-induced seizures, compounds related to this structure demonstrated significant anticonvulsant activity. The mechanism may involve modulation of neurotransmitter systems or inhibition of specific ion channels .
Table 1: Anticonvulsant Activity Comparison
| Compound Name | Model Used | Dosage (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Ethyl 3-(2-{...}) | Pentylenetetrazole | 10 | 75 |
| Reference Drug | Pentylenetetrazole | 10 | 90 |
Antimicrobial Properties
The triazoloquinoxaline derivatives have also shown potential as antimicrobial agents. Research indicates that these compounds can inhibit the growth of various bacterial strains:
- Mechanism of Action : The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
This compound is being investigated for its anticancer properties:
- Research Insights : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways .
Case Study: Anticancer Activity in Cell Lines
A study evaluated the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate involves several pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its triazoloquinoxaline moiety and sulfanyl acetamido linker. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Molecular Comparison
Triazoloquinoxaline vs. Pyridazine/Isoxazole Derivatives
- I-6230 and I-6273 : These pyridazine/isoxazole-containing analogs from Molecules 2011 exhibit moderate activity against inflammatory targets but lower molecular weights (~374–400 g/mol), suggesting reduced steric hindrance but possibly weaker target engagement .
Impact of Substituents
- Fluorophenyl Modifications: L860-0255 (493.52 g/mol) incorporates a fluorine atom, which may enhance metabolic stability and membrane permeability compared to the non-fluorinated target compound .
- Methylphenyl vs. Isopropyl Groups : F989-0833 (4-methylphenyl) and ECHEMI’s isopropyl analog (CAS 1261003-07-9) highlight how alkyl substitutions influence solubility; bulkier groups (e.g., isopropyl) may reduce aqueous solubility but improve lipophilicity .
Linker Variations
- Sulfanyl Acetamido vs.
Biological Activity
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate is a complex organic compound characterized by its unique structural features and potential therapeutic applications. This compound belongs to the class of triazoloquinoxaline derivatives, which are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 407.4 g/mol
- CAS Number : 1215477-42-1
The compound's structure features a triazole ring fused with a quinoxaline moiety, which is crucial for its biological activities.
Antiviral Activity
Research indicates that compounds containing the triazole nucleus exhibit significant antiviral properties. This compound has been investigated for its potential against SARS-CoV-2. A study demonstrated that related triazole compounds showed promising inhibition of viral entry into host cells by targeting spike proteins. For instance, compounds with similar structures achieved IC values of approximately 75.98 nM against the Omicron variant of SARS-CoV-2 .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Triazoloquinoxaline derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. For example, studies have shown that these compounds can effectively inhibit various pathogenic bacteria and fungi . The mechanism often involves disrupting essential biochemical pathways in microbial cells.
Anticancer Potential
Mercapto-substituted triazoles have been highlighted for their chemopreventive and chemotherapeutic effects. This compound may exhibit similar activities due to its structural characteristics. Research on related compounds has indicated their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Viral Proteins : The compound may inhibit viral replication by binding to viral proteins involved in the entry process or replication cycle.
- Enzymatic Inhibition : Compounds similar in structure have shown the ability to inhibit enzymes critical for microbial survival and proliferation.
- Cellular Pathways : The disruption of metabolic pathways in cancer cells leads to reduced viability and increased apoptosis rates.
Study on SARS-CoV-2
A recent investigation focused on the antiviral efficacy of various triazole derivatives against SARS-CoV-2. This compound was part of a series that demonstrated significant inhibition of viral spike protein interactions with host cells . The study utilized Vero E6 cell lines to assess cytopathic effects and established IC values indicative of strong antiviral potential.
Antimicrobial Efficacy Assessment
In another study assessing antimicrobial properties, derivatives similar to this compound were tested against a panel of bacteria and fungi. The results indicated notable antibacterial activity comparable to standard antibiotics like streptomycin .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the [1,2,4]triazolo[4,3-a]quinoxaline core via cyclization of substituted triazoles with quinoxaline precursors under reflux conditions using absolute ethanol and glacial acetic acid as catalysts .
- Step 2 : Introduction of the sulfanylacetamido side chain via nucleophilic substitution or thiol-ene coupling. For example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (a structural analog) is synthesized by reacting thiol-containing intermediates with activated esters .
- Step 3 : Final coupling of the benzoate moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acetamido group to the aromatic ring .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- NMR Spectroscopy : H and C NMR are used to confirm the connectivity of the triazoloquinoxaline core, sulfanylacetamido linker, and ethyl benzoate group. For example, the ethyl ester proton signals typically appear as a triplet at ~1.3 ppm (CH) and a quartet at ~4.3 ppm (CH) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related ethyl benzoate derivatives (e.g., ethyl 4-[3-(2-methylbenzoyl)thioureido]-benzoate, which confirmed planar alignment of the aromatic systems) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNOS: 420.1082) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme-Linked Assays : Screen for adenosine receptor antagonism, as triazoloquinoxaline analogs (e.g., MRS5346) exhibit affinity for A receptors .
- Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria, given structural similarities to thiazole-containing compounds with documented activity .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in H NMR splitting patterns may arise from rotameric equilibria in the sulfanylacetamido linker. Use variable-temperature NMR (VT-NMR) to slow conformational exchange and simplify splitting .
- Cross-Validation : Compare experimental IR spectra (e.g., carbonyl stretches at ~1700 cm for ester and amide groups) with computational simulations (DFT/B3LYP) .
- Impurity Profiling : Employ HPLC-MS to detect byproducts (e.g., des-ethyl analogs or hydrolyzed benzoic acid derivatives) using reference standards from pharmacopeial guidelines .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Solvent Optimization : Replace ethanol with DMF or acetonitrile to enhance solubility of intermediates, as demonstrated in the synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (yield improved from 60% to 85%) .
- Catalytic Systems : Use Pd/C or CuI for Suzuki-Miyaura cross-coupling steps to introduce aryl/heteroaryl substituents on the quinoxaline core .
- Workflow Design : Implement flow chemistry for exothermic steps (e.g., thiol-ene reactions) to minimize side reactions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core Modifications : Synthesize analogs with varying substituents on the triazoloquinoxaline ring (e.g., electron-withdrawing groups at position 4) to assess impact on receptor binding .
- Linker Flexibility : Replace the sulfanyl group with methylene or ether linkers to evaluate steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., A adenosine receptor) and validate via mutagenesis studies .
Q. What advanced analytical methods address challenges in quantifying low-abundance metabolites or degradation products?
- LC-MS/MS with Isotopic Labeling : Use C-labeled internal standards to enhance sensitivity in pharmacokinetic studies .
- Solid-State NMR : Resolve polymorphism issues in crystalline forms, critical for patenting and formulation .
- Synchrotron XRD : Resolve ambiguous electron density maps in co-crystallized complexes with proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
